3,6-Dibromo-9-(m-tolyl)-9H-carbazole
CAS No.: 890653-54-0
Cat. No.: VC6103873
Molecular Formula: C19H13Br2N
Molecular Weight: 415.128
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890653-54-0 |
|---|---|
| Molecular Formula | C19H13Br2N |
| Molecular Weight | 415.128 |
| IUPAC Name | 3,6-dibromo-9-(3-methylphenyl)carbazole |
| Standard InChI | InChI=1S/C19H13Br2N/c1-12-3-2-4-15(9-12)22-18-7-5-13(20)10-16(18)17-11-14(21)6-8-19(17)22/h2-11H,1H3 |
| Standard InChI Key | VTQPTRCVROSIOM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3,6-dibromo-9-(3-methylphenyl)carbazole, reflecting the positions of the bromine atoms (3rd and 6th) on the carbazole ring and the 3-methylphenyl substituent at the 9th position. Its SMILES notation is CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br, which encodes the spatial arrangement of atoms. The InChIKey, VTQPTRCVROSIOM-UHFFFAOYSA-N, provides a unique identifier for its stereochemical configuration.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3,6-Dibromo-9-(m-tolyl)-9H-carbazole typically involves multi-step reactions:
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Carbazole Bromination: Direct bromination of 9-(m-tolyl)-9H-carbazole using brominating agents like bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran.
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl groups post-bromination, though this method is more common for functionalizing pre-brominated carbazoles .
A representative protocol might involve:
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Dissolving 9-(3-methylphenyl)carbazole in anhydrous .
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Adding NBS (2.2 equiv) and stirring under at 0°C for 6 hours.
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Purifying via column chromatography (hexane/ethyl acetate) to yield the dibrominated product.
Physical and Chemical Properties
Thermodynamic and Spectral Data
The compound is a white to light yellow crystalline powder, stable under inert atmospheres but sensitive to prolonged light exposure .
Spectroscopic Characterization
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UV-Vis Spectroscopy: Carbazole derivatives exhibit absorption maxima near 300–350 nm due to - transitions in the aromatic system .
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NMR: NMR would show signals for the methyl group (~2.4 ppm), aromatic protons (6.8–8.2 ppm), and NH proton (~8.5 ppm, if present).
Reactivity and Functionalization
Halogen-Based Reactivity
The bromine atoms at positions 3 and 6 serve as sites for further functionalization:
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Suzuki Coupling: Reaction with arylboronic acids to form extended π-conjugated systems for optoelectronic materials .
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Nucleophilic Substitution: Replacement with amines or alkoxides under basic conditions.
Stability Under Ambient Conditions
The compound is stable at room temperature but may decompose above 200°C. It reacts violently with strong oxidizing agents, necessitating storage in cool, dry environments .
Applications in Materials Science and Electronics
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely used as hole-transporting materials. The bromine atoms in 3,6-Dibromo-9-(m-tolyl)-9H-carbazole facilitate cross-coupling reactions to create dendrimers or polymers with tunable bandgaps .
Pharmaceutical Intermediates
The carbazole scaffold is prevalent in bioactive molecules. Bromination enhances lipophilicity, potentially improving blood-brain barrier penetration in drug candidates.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear nitrile gloves and lab coats |
| H319: Eye irritation | Use safety goggles and face shields |
Emergency Procedures
| Supplier | Purity | Price (1g) |
|---|---|---|
| TCI Chemical | >95% | $216 |
| AK Scientific | >98% | $305 |
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